molecular formula C15H14O B14435358 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan CAS No. 77630-44-5

2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan

Cat. No.: B14435358
CAS No.: 77630-44-5
M. Wt: 210.27 g/mol
InChI Key: WLBUCNKORCXWSQ-UHFFFAOYSA-N
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Description

2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan is an organic compound belonging to the class of naphthofurans This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with a prop-1-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan typically involves the condensation of 2-hydroxy-1-naphthaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone, and the product is obtained after purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized naphthofurans with various substituents.

Mechanism of Action

The mechanism of action of 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan involves its interaction with various molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can induce oxidative stress and damage cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan is unique due to its fused naphthalene and furan ring system, which imparts distinct chemical and biological properties

Properties

CAS No.

77630-44-5

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

2-prop-1-en-2-yl-2,3-dihydrobenzo[g][1]benzofuran

InChI

InChI=1S/C15H14O/c1-10(2)14-9-12-8-7-11-5-3-4-6-13(11)15(12)16-14/h3-8,14H,1,9H2,2H3

InChI Key

WLBUCNKORCXWSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC2=C(O1)C3=CC=CC=C3C=C2

Origin of Product

United States

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